molecular formula C18H25N3O4 B6529691 N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide CAS No. 1020454-23-2

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide

Cat. No. B6529691
CAS RN: 1020454-23-2
M. Wt: 347.4 g/mol
InChI Key: WGMMDWIAFGPFBH-UHFFFAOYSA-N
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Description

The compound “N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives generally consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide” would depend on the specific arrangement of its atoms and functional groups .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including reactions with acetylenes . The specific reactions that “N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide” can undergo would depend on its exact molecular structure.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some pyrazole derivatives can be harmful if swallowed and may cause skin and eye irritation .

Future Directions

The study of pyrazole derivatives is an active area of research due to their potential biological activities . Future research on “N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide” could involve further exploration of its synthesis, properties, and potential applications.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-6-23-14-10-13(11-15(24-7-2)17(14)25-8-3)18(22)19-16-9-12(4)20-21(16)5/h9-11H,6-8H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMMDWIAFGPFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide

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